molecular formula C20H22N2O6 B026794 Dehydro Nisoldipine CAS No. 103026-83-1

Dehydro Nisoldipine

货号: B026794
CAS 编号: 103026-83-1
分子量: 386.4 g/mol
InChI 键: PCNPLNDGLOCZGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Dehydro Nisoldipine can be synthesized through various methods. One common approach involves the solvent evaporation technique to create an amorphous solid dispersion of the compound. This method includes the use of rotary evaporation and spray drying techniques to stabilize the amorphous form of this compound . Another method involves the solvent casting technique to develop solid dispersion-based sublingual films, which improve the dissolution and bioavailability of the compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale spray drying techniques to ensure the stability and solubility of the compound. The use of polymers such as polyvinylpyrrolidone (PVP) helps in stabilizing the amorphous form and improving the solubility and dissolution properties .

科学研究应用

Hypertension Management

Dehydro nisoldipine is primarily utilized in managing hypertension. Its efficacy as an antihypertensive agent has been established through various clinical studies demonstrating significant reductions in both systolic and diastolic blood pressure . The drug's prolonged action allows for once-daily dosing, improving patient compliance.

Angina Pectoris

Similar to other dihydropyridine calcium channel blockers, this compound is effective in treating chronic stable angina pectoris and Prinzmetal's variant angina. By reducing myocardial oxygen demand through vasodilation, it alleviates anginal symptoms .

Antiviral Potential

Recent studies have indicated that nisoldipine (and by extension, its derivative this compound) exhibits antiviral properties against influenza A virus by interfering with viral entry into host cells. This suggests potential applications in antiviral drug development, particularly in response to emerging viral threats like SARS-CoV-2 .

Pharmacokinetics and Safety Profile

This compound demonstrates a relatively low oral bioavailability of about 5%, but it is well absorbed into systemic circulation . The pharmacokinetic profile shows predictable accumulation during multiple dosing regimens, with a high protein binding rate (99%) which influences its distribution and efficacy.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Oral Bioavailability~5%
Protein Binding99%
Volume of DistributionNot Available
MetabolismHepatic (CYP3A4)

Clinical Trials

Clinical trials have consistently shown that this compound effectively lowers blood pressure with minimal side effects compared to other antihypertensive agents. For instance, a double-blind study involving over 600 patients demonstrated significant placebo-subtracted reductions in blood pressure over a 24-hour period .

Antiviral Studies

In vitro studies have confirmed the antiviral activity of nisoldipine against multiple strains of influenza A virus. The mechanism involves inhibition of viral internalization, suggesting that this compound may be explored further as a lead compound for developing antiviral therapies .

相似化合物的比较

生物活性

Dehydro nisoldipine, a derivative of nisoldipine, is a dihydropyridine calcium channel blocker (CCB) that has shown significant biological activity in various studies. This article explores its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.

Overview of this compound

Nisoldipine is primarily used for managing hypertension and angina pectoris by inhibiting calcium influx in vascular smooth muscle and cardiac tissues. This compound, while structurally similar, exhibits unique pharmacokinetic and pharmacodynamic properties that enhance its therapeutic potential.

This compound functions by blocking L-type calcium channels, leading to reduced intracellular calcium levels. This action results in:

  • Vasodilation : Decreased peripheral vascular resistance.
  • Negative Inotropic Effects : Reduced contractility in cardiac muscle.

These effects contribute to lowering blood pressure and alleviating angina symptoms.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

  • Absorption : Rapidly absorbed with a bioavailability of approximately 5.5% due to extensive first-pass metabolism.
  • Distribution : Highly protein-bound (>99%), with significant interindividual variability.
  • Elimination : Primarily metabolized in the liver, with renal excretion of metabolites.

Case Studies

  • Hypertension Management :
    A study comparing the efficacy of this compound against amlodipine in African American patients demonstrated significant reductions in 24-hour ambulatory blood pressure. The results indicated a mean change from baseline of -23/-16 mm Hg for this compound compared to -20/-15 mm Hg for amlodipine, showing comparable efficacy (p=0.07 for systolic BP) .
  • Angina Pectoris :
    In a clinical trial involving patients with chronic stable angina, this compound improved exercise tolerance significantly compared to placebo, with a reduction in anginal episodes reported .

Biological Activity Against Pathogens

Recent studies have highlighted the antiviral properties of this compound against influenza A virus (IAV). It was found to inhibit IAV infection by reducing intracellular calcium uptake, which is crucial for viral entry and replication. This suggests potential applications beyond cardiovascular diseases .

Adverse Effects

The safety profile of this compound is generally favorable. Common adverse effects reported in clinical trials include:

  • Peripheral Edema : 22% incidence.
  • Headache : 22% incidence.
  • Dizziness : 5% incidence.

These effects were mild and typically resolved without discontinuation of therapy .

Summary Table of Biological Activity

ActivityMechanismClinical Implication
Calcium Channel BlockadeInhibits L-type calcium channelsReduces blood pressure
VasodilationDecreases peripheral resistanceAlleviates angina symptoms
Antiviral ActivityReduces intracellular Ca²⁺ levelsPotential treatment for IAV infection

属性

IUPAC Name

5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNPLNDGLOCZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439109
Record name Dehydro Nisoldipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103026-83-1
Record name Dehydro nisoldipine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103026831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydro Nisoldipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDRO NISOLDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9878IQ2039
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydro Nisoldipine
Reactant of Route 2
Reactant of Route 2
Dehydro Nisoldipine
Reactant of Route 3
Reactant of Route 3
Dehydro Nisoldipine
Reactant of Route 4
Reactant of Route 4
Dehydro Nisoldipine
Reactant of Route 5
Reactant of Route 5
Dehydro Nisoldipine
Reactant of Route 6
Reactant of Route 6
Dehydro Nisoldipine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。